molecular formula C10H16BNO4S B1521690 4-(Butylsulfonamido)phenylboronic acid CAS No. 1072945-66-4

4-(Butylsulfonamido)phenylboronic acid

Cat. No.: B1521690
CAS No.: 1072945-66-4
M. Wt: 257.12 g/mol
InChI Key: GFVQWMXOLYHARX-UHFFFAOYSA-N
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Description

4-(Butylsulfonamido)phenylboronic acid is an organic compound with the molecular formula C10H16BNO4S It is a boronic acid derivative featuring a phenyl ring substituted with a butylsulfonamido group

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be used in suzuki–miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .

Mode of Action

In the context of Suzuki–Miyaura coupling reactions, 4-(Butylsulfonamido)phenylboronic acid would act as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new palladium-carbon bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (such as this compound) transfers the organic group from boron to palladium .

Biochemical Pathways

It’s important to note that the suzuki–miyaura coupling reaction, in which this compound would be involved, is widely used in organic synthesis, including the synthesis of pharmaceuticals . Therefore, the compound could indirectly influence various biochemical pathways through its role in the synthesis of bioactive compounds.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context in which it is used. In the context of Suzuki–Miyaura coupling reactions, the compound would contribute to the formation of carbon-carbon bonds , which is a fundamental process in organic synthesis.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction environment, including factors such as temperature, pH, and the presence of other chemical groups, could potentially influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butylsulfonamido)phenylboronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available phenylboronic acid and butylsulfonyl chloride.

    Reaction Conditions: The phenylboronic acid is reacted with butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and implementing continuous flow techniques to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(Butylsulfonamido)phenylboronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Reduction: Reduction reactions can convert the sulfonamido group to an amine.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Palladium catalysts are typically used in Suzuki-Miyaura reactions, with bases like potassium carbonate and solvents such as ethanol or toluene.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amino derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

4-(Butylsulfonamido)phenylboronic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

    Medicine: Boronic acids are known for their enzyme inhibition properties, making this compound a candidate for the development of enzyme inhibitors.

    Industry: It can be used in the synthesis of advanced materials, such as polymers and sensors, due to its functional groups that allow for further chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the butylsulfonamido group, making it less versatile in certain applications.

    4-(Methylsulfonamido)phenylboronic acid: Similar structure but with a methyl group instead of a butyl group, which can affect its solubility and reactivity.

    4-(Aminomethyl)phenylboronic acid: Contains an aminomethyl group, offering different reactivity and biological activity.

Uniqueness

4-(Butylsulfonamido)phenylboronic acid is unique due to its combination of a boronic acid group and a butylsulfonamido group. This combination provides a balance of reactivity and solubility, making it suitable for a wide range of applications in synthesis, biology, and materials science.

Properties

IUPAC Name

[4-(butylsulfonylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO4S/c1-2-3-8-17(15,16)12-10-6-4-9(5-7-10)11(13)14/h4-7,12-14H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVQWMXOLYHARX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)NS(=O)(=O)CCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674490
Record name {4-[(Butane-1-sulfonyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072945-66-4
Record name {4-[(Butane-1-sulfonyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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